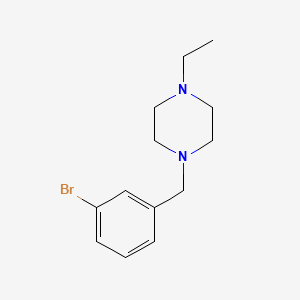

1-(3-Bromobenzyl)-4-ethylpiperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(3-bromophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-2-15-6-8-16(9-7-15)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBODGTMVMJMAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of 1-(3-Bromobenzyl)-4-ethylpiperazine

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.netamazonaws.com The retrosynthetic analysis of this compound reveals two primary disconnection approaches, both centered on the formation of the C-N bonds of the piperazine (B1678402) ring.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (Alkylation Route): The bond between the benzyl (B1604629) group and the piperazine nitrogen is disconnected. This leads to two key synthons: the 1-ethylpiperazine (B41427) cation and the 3-bromobenzyl anion. The corresponding synthetic equivalents are 1-ethylpiperazine and a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide).

Disconnection B (Reductive Amination Route): The same C-N bond is disconnected, but this approach envisions a reductive amination reaction. This leads to 1-ethylpiperazine and 3-bromobenzaldehyde (B42254) as the precursor molecules.

A third, convergent approach could also be envisioned where the piperazine ring itself is constructed from simpler acyclic precursors, although this is generally a more complex route for this specific target.

Synthetic Pathways to this compound

Based on the retrosynthetic analysis, the most straightforward synthetic pathways involve the functionalization of a pre-existing piperazine ring.

Alkylation Strategies for Piperazine Ring Functionalization

The most common and direct method for the synthesis of this compound is the N-alkylation of 1-ethylpiperazine with a suitable 3-bromobenzyl electrophile. orgsyn.org This reaction is a classic example of nucleophilic substitution where the secondary amine of 1-ethylpiperazine attacks the electrophilic carbon of the 3-bromobenzyl halide.

Scheme 2: Alkylation of 1-Ethylpiperazine

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thus driving the equilibrium towards the product. Common bases include potassium carbonate, sodium carbonate, or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common choices.

Reductive Amination Approaches Utilizing Bromobenzaldehyde Precursors

An alternative and efficient method is the reductive amination of 3-bromobenzaldehyde with 1-ethylpiperazine. nih.govresearchgate.net This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine.

Scheme 3: Reductive Amination of 3-Bromobenzaldehyde

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for iminium ions over carbonyls.

Multi-Step Convergent Synthesis Protocols

While less common for this specific target, a convergent synthesis could involve the construction of the piperazine ring. For instance, a bis-alkylation of a primary amine with two different electrophiles could be envisioned, followed by cyclization. However, for the synthesis of this compound, the linear approaches described in 2.2.1 and 2.2.2 are generally more efficient.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side products. Key parameters to optimize include the choice of base, solvent, temperature, and stoichiometry of reactants.

Table 1: Optimization of Alkylation Reaction Conditions

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 12 | Moderate |

| 2 | Na₂CO₃ (1.5) | DMF | 80 | 8 | Moderate-Good |

| 3 | Et₃N (2.0) | Dichloromethane | RT | 24 | Low-Moderate |

Note: The data in this table is illustrative and based on general knowledge of similar N-alkylation reactions. researchgate.net Specific yields for the synthesis of this compound would require experimental validation.

For the reductive amination pathway, the choice of reducing agent and reaction pH are critical. Sodium triacetoxyborohydride generally provides good yields in acidic to neutral conditions.

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is essential for understanding its structure-activity relationship (SAR) in various biological contexts. nih.govnih.gov By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its activity.

Table 2: Examples of Analogues and Their Synthetic Rationale

| Analogue | Modification | Synthetic Strategy | Rationale for SAR Study |

|---|---|---|---|

| 1-(3-Chlorobenzyl)-4-ethylpiperazine | Substitution on the phenyl ring | Alkylation with 3-chlorobenzyl bromide | Investigate the effect of halogen substitution on activity. |

| 1-(3-Bromobenzyl)-4-propylpiperazine | Variation of the N-alkyl group | Alkylation of 1-propylpiperazine | Determine the influence of the N-alkyl chain length on activity. |

| 1-(4-Bromobenzyl)-4-ethylpiperazine | Positional isomer of the bromo group | Alkylation with 4-bromobenzyl bromide | Assess the importance of the substituent position on the phenyl ring. |

The synthesis of these analogues would follow similar alkylation or reductive amination protocols as described for the parent compound, simply by starting with the appropriately substituted precursors. The biological evaluation of these analogues would then provide valuable insights into the SAR of this chemical scaffold.

Modifications to the Bromobenzyl Moiety

The bromine atom on the benzyl ring is a versatile functional group that serves as a key handle for a variety of chemical transformations. Its presence allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The bromobenzyl moiety is an ideal substrate for palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. For instance, a Suzuki coupling could be employed to replace the bromine atom with various aryl or vinyl groups, thereby creating a library of derivatives with extended aromatic systems. Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, linking the benzyl ring to a range of amine-containing structures. mdpi.com The Chan-Lam coupling reaction represents another route, enabling the formation of an ether linkage by coupling with phenols. nih.gov

Nucleophilic Substitution: While less common for aryl halides compared to alkyl halides, under specific conditions, the bromine can be replaced via nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is further activated by electron-withdrawing groups. mdpi.com

Functional Group Interconversion: The bromo-substituent can be converted to other functionalities. For example, lithium-halogen exchange would generate an organolithium intermediate, which can then react with a wide array of electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce diverse functional groups at the 3-position of the benzyl ring.

Research on related compounds, such as those involving 1-bromo-4-nitrobenzene, demonstrates the feasibility of using brominated aromatic starting materials to build complex piperazine-containing molecules. mdpi.com The synthesis of analogues with varied substituents on the benzyl ring, such as dichloro or methoxy (B1213986) groups, typically involves starting with the appropriately substituted benzyl chloride rather than post-synthesis modification. nih.gov

Table 1: Potential Modifications of the Bromobenzyl Moiety

| Reaction Type | Reagents/Catalyst | Potential New Substituent |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Substituted Amino |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Chan-Lam Coupling | Phenol, Cu catalyst, Base | Aryloxy |

| Grignard Reagent Formation | Mg, then electrophile (e.g., CO₂) | Carboxylic acid |

Variations in the Piperazine N-Alkyl Substituent

The ethyl group attached to the piperazine nitrogen at position 4 is readily modified. The synthesis typically begins with 1-(3-bromobenzyl)piperazine (B1270614), a secondary amine, which can be subjected to various reactions to introduce a wide range of substituents at the N-4 position.

Key synthetic methods include:

N-Alkylation: The most direct method involves the reaction of 1-(3-bromobenzyl)piperazine with an alkyl halide (e.g., chloride or bromide) or sulfonate. This nucleophilic substitution reaction is a common and effective way to introduce diverse alkyl and substituted alkyl chains. mdpi.com The synthesis of analogs such as 1-(3-bromobenzyl)-4-methylpiperazine (B2398016) and 1-(3-bromobenzyl)-4-(furan-2-ylmethyl)piperazine exemplifies this approach. chemicalbook.comnih.gov

Reductive Amination: This powerful method involves reacting the parent piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com This strategy allows for the introduction of a vast array of structurally diverse groups, including branched alkyl chains and benzyl groups.

Acylation followed by Reduction: The piperazine nitrogen can be acylated using an acid chloride or anhydride (B1165640) to form an amide. Subsequent reduction of the amide carbonyl group, typically with a strong reducing agent like lithium aluminum hydride, yields the corresponding N-alkyl derivative. mdpi.com

These methods provide a robust platform for creating extensive libraries of N-substituted analogs for further research.

Table 2: Examples of N-Substituent Variation in 1-(3-Bromobenzyl)piperazine Analogs

| N-4 Substituent | Compound Name | Synthesis Method |

| Methyl | 1-(3-Bromobenzyl)-4-methylpiperazine chemicalbook.com | N-Alkylation |

| Furan-2-ylmethyl | 1-(3-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine nih.gov | N-Alkylation |

| 3-Nitrobenzyl | 1-(3-Bromobenzyl)-4-(3-nitrobenzyl)piperazine chemspider.com | N-Alkylation |

Introduction of Stereocenters and Chiral Synthesis

The generation of enantiomerically pure versions of this compound or its derivatives can be achieved by introducing stereocenters. A stereocenter can be created at one of the carbon atoms of the piperazine ring.

Methodologies for achieving this include:

Synthesis from Chiral Precursors: An effective strategy is to construct the piperazine ring from an optically pure starting material. For example, a chiral 1,2-diamine, often derived from an amino acid, can be used in an annulation reaction to form a piperazine ring with a predefined stereochemistry at a specific carbon atom. nih.gov

Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers. A common technique is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to physically separate the enantiomers. mdpi.com Another classical approach is the formation of diastereomeric salts by reacting the racemic piperazine base with a chiral acid. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Asymmetric Synthesis: Direct asymmetric synthesis can introduce chirality during the reaction sequence. For instance, the asymmetric reduction of a cyclic enamine intermediate could establish a stereocenter on the piperazine ring.

While these methods have been successfully applied to various piperazine-containing compounds, challenges such as racemization during certain reaction steps can occur and must be carefully managed. nih.gov

Advanced Purification Techniques for Compound Isolation

The effective purification of this compound and its derivatives is critical to ensure high purity for subsequent use. A variety of standard and advanced techniques are employed.

Chromatography: Silica gel column chromatography is a fundamental and widely used technique for purifying piperazine derivatives. nih.govsemanticscholar.org Solvents such as hexane (B92381) and ethyl acetate (B1210297) are often used as the mobile phase in a gradient to separate the target compound from starting materials and byproducts. semanticscholar.org For more challenging separations or for obtaining very high purity, preparative HPLC is utilized. nih.gov

Crystallization and Salt Formation: Recrystallization is a powerful method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. nih.gov Often, the basic piperazine compound is converted into a salt, such as a dihydrochloride (B599025) or diacetate, which may have better crystalline properties. nih.govgoogle.com This precipitated salt can be easily filtered and washed. google.com If desired, the pure free base can be regenerated from the salt. google.com

Solvent Extraction: This technique is used during the work-up phase to separate the product from a reaction mixture based on its solubility in immiscible liquid phases, such as ethyl acetate and an aqueous solution. semanticscholar.org

Adsorption Techniques: For removing specific types of impurities from bulk piperazine, advanced techniques like ion exchange and carbon treating can be effective. osti.gov Anionic exchange, in particular, has been shown to be effective at removing certain impurities and may be a candidate for large-scale purification processes. osti.gov

Table 3: Comparison of Purification Techniques

| Technique | Principle | Application | Reference |

| Silica Gel Chromatography | Adsorption/Partition | General purification of reaction mixtures | nih.govsemanticscholar.org |

| Recrystallization | Differential Solubility | Purification of solid crude products | nih.gov |

| Diacetate Salt Precipitation | Chemical Derivatization | Selective isolation from crude mixtures | google.com |

| Chiral HPLC | Chiral Recognition | Separation of enantiomers | mdpi.com |

| Ion Exchange | Ion Adsorption | Removal of ionic impurities from bulk solvent | osti.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Once the optimized geometry is obtained, various ground-state properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges. For instance, a DFT calculation at the B3LYP/6-311G(d,p) level of theory could yield the following representative data:

| Property | Predicted Value | Significance |

| Total Energy | -value Hartree | Indicates the overall stability of the molecule. |

| Dipole Moment | -value Debye | Reflects the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| C-Br Bond Length | ~1.90 Å | Provides insight into the strength and reactivity of this key functional group. |

| N-C (piperazine-benzyl) Bond Length | ~1.47 Å | Characterizes the linkage between the two main structural fragments. |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For this compound, the electron-rich piperazine nitrogen atoms are expected to contribute significantly to the HOMO, while the LUMO is likely to be distributed over the bromobenzyl ring.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -value | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -value | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | value | Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. nih.gov |

Note: The values in this table are hypothetical and serve to illustrate the output of a HOMO/LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP map is color-coded to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the piperazine ring, highlighting their basicity and ability to act as hydrogen bond acceptors. The area around the bromine atom might also exhibit some negative potential. Conversely, the hydrogen atoms of the piperazine ring and the benzyl group would show positive potential (blue), indicating their potential to act as hydrogen bond donors or sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule's bonds. By analyzing the computed vibrational modes, characteristic peaks can be assigned to specific functional groups. For this compound, key predicted vibrations would include C-H stretching of the aromatic ring and aliphatic chains, C-N stretching of the piperazine ring, and the C-Br stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the connectivity of the atoms in the molecule. Theoretical calculations would predict distinct signals for the protons and carbons of the bromobenzyl and ethylpiperazine moieties.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Affinities and Modes of Interaction

Given that the piperazine scaffold is a common feature in many centrally acting agents, potential biological targets for this compound could include various G-protein coupled receptors (GPCRs) or ion channels. For instance, docking studies could be performed against serotonin (B10506) or dopamine (B1211576) receptors, which are known to interact with piperazine-containing ligands.

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity. The results would provide a predicted binding energy (often in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding pocket.

| Potential Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Serotonin Receptor (e.g., 5-HT1A) | -value | Hydrogen bond between piperazine nitrogen and an aspartate residue; hydrophobic interactions between the benzyl ring and aromatic residues (e.g., phenylalanine, tryptophan). |

| Dopamine Receptor (e.g., D2) | -value | Pi-pi stacking between the bromobenzyl ring and a tyrosine residue; van der Waals interactions with aliphatic residues in the binding pocket. |

Note: This table presents a hypothetical scenario for illustrative purposes. The actual binding affinities and interactions would depend on the specific protein target and the docking software used.

These computational predictions provide a rational basis for further experimental investigation, guiding the synthesis of analogs and the prioritization of compounds for biological screening.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Once a potential receptor target is identified through virtual screening, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. researchgate.netarxiv.org

MD simulations model the movement of atoms and molecules over time. For this compound complexed with a receptor, an MD simulation would reveal:

Conformational Flexibility: How the ligand and the receptor's binding site adapt to each other. The benzyl and ethyl groups have rotatable bonds, and their preferred conformations within the binding pocket would be explored.

Stability in a Solvated Environment: The simulation explicitly includes water molecules, providing a more realistic model of the cellular environment and its impact on the stability of the complex. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD suggests a stable binding mode. researchgate.net

A key output of MD simulations is the analysis of the stability and nature of interactions between the ligand and the receptor throughout the simulation. nih.gov This goes beyond the static picture provided by molecular docking. For this compound, this would involve tracking:

Hydrogen Bond Occupancy: The percentage of the simulation time that specific hydrogen bonds between the piperazine nitrogens and the receptor are maintained.

Hydrophobic Contact Persistence: The consistency of contacts between the bromobenzyl and ethyl groups and the nonpolar residues of the binding pocket.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimate of the binding affinity. nih.gov

Table 2: Illustrative Output of a Molecular Dynamics Simulation Analysis This table represents typical data generated from MD simulations and is for illustrative purposes only.

| Interaction Metric | Result for a Hypothetical Complex | Interpretation |

|---|---|---|

| Ligand RMSD | Stable at ~2 Å after 10 ns | The ligand maintains a stable binding pose within the receptor pocket. |

| Protein RMSD | Stable at ~2.5 Å after 10 ns | The overall protein structure is not significantly perturbed by ligand binding. |

| H-Bond Occupancy (N1-piperazine...Ser205) | 85% | A strong and persistent hydrogen bond is formed. |

In Silico Prediction of Pharmacokinetic Parameters

Computational models are also crucial for predicting a molecule's pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME).

In silico tools can predict which parts of a molecule are most susceptible to metabolic transformation by enzymes, primarily the cytochrome P450 (CYP) family. For this compound, these predictions are critical for identifying potential metabolites.

Site of Metabolism Prediction: Software can analyze the molecule's structure to identify "hot spots" for metabolism. For this compound, likely sites include:

N-dealkylation: The removal of the ethyl group from the piperazine nitrogen.

Aromatic Hydroxylation: The addition of a hydroxyl group to the bromobenzyl ring.

Oxidation of the Piperazine Ring: Hydroxylation at the carbon atoms adjacent to the nitrogen atoms is a common metabolic pathway for piperazine-containing drugs. nih.gov

In silico models can generate a metabolic landscape, visually representing the lability of each site. nih.gov

Table 3: Predicted Sites of Metabolism for this compound This table is based on common metabolic pathways for related structures and serves as an example.

| Predicted Metabolic Reaction | Site on the Molecule | Primary CYP Isoform(s) Involved (Predicted) |

|---|---|---|

| N-De-ethylation | Ethyl group on piperazine | CYP3A4, CYP2D6 |

| Aromatic Hydroxylation | Benzyl ring | CYP2D6, CYP1A2 |

| Piperazine Ring Oxidation | Carbon alpha to piperazine nitrogen | CYP3A4 |

Computational and Theoretical Chemistry Investigations

Theoretical Permeability Assessments (e.g., Blood-Brain Barrier)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. The BBB is a highly selective, dynamic interface that protects the brain from harmful substances while regulating the transport of essential molecules. nih.govmdpi.com Computational and theoretical chemistry methods provide powerful tools for the early assessment of a compound's ability to permeate the BBB, thereby guiding drug discovery and development efforts. nih.gov These in silico models predict permeability based on the physicochemical properties and structural features of a molecule. tandfonline.comnih.gov

A key parameter in these predictions is the ratio of the drug's concentration in the brain to that in the blood at a steady state, expressed as its logarithm (logBB). tandfonline.comacs.org Generally, compounds with a logBB value greater than 0 are considered to have good BBB penetration, while those with a logBB value less than 0 are considered to have poor penetration. Another important metric is the permeability-surface area product (logPS), which is considered by some to be a more informative measure of BBB transport. nih.gov

The prediction of BBB permeability relies on Quantitative Structure-Activity Relationship (QSAR) models and, more recently, on advanced machine learning algorithms such as artificial neural networks (ANN), support vector machines (SVM), and random forests. nih.govoup.comthesai.org These models are trained on datasets of compounds with experimentally determined BBB permeability and utilize a range of calculated molecular descriptors to establish a correlation between a compound's structure and its ability to cross the BBB. oup.com

Several key physicochemical properties have been consistently identified as major influencers of BBB permeability:

Lipophilicity (logP): A measure of a compound's solubility in fats versus water. A moderate degree of lipophilicity is generally required for a compound to partition into the lipid membranes of the BBB endothelial cells. nih.govnih.gov

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better BBB penetration, as it indicates a lower propensity for forming hydrogen bonds with the aqueous environment. nih.govresearchgate.netmdpi.com A TPSA of less than 90 Ų is often considered a prerequisite for CNS penetration. nih.gov

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily than larger ones. A molecular weight of less than 400-500 Daltons is often cited as a favorable characteristic for BBB permeation. nih.gov

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule influences its polarity and, consequently, its ability to cross the lipid-rich BBB. A lower number of hydrogen bonds is generally preferred. nih.govmdpi.com

Ionization (pKa): The ionization state of a compound at physiological pH can significantly impact its ability to cross the BBB. Generally, neutral molecules are more permeable than charged ones.

| Physicochemical Property | Predicted Value for a Structurally Similar Compound | General Guideline for Good BBB Permeability |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 19.37 Ų | < 90 Ų nih.gov |

| Lipophilicity (LogP) | 1.9816 | 1 - 3 |

| Hydrogen Bond Acceptors | 3 | Low number preferred |

| Hydrogen Bond Donors | 0 | Low number preferred |

| Rotatable Bonds | 3 | Fewer preferred for conformational stability |

Based on the data for the similar compound, the low TPSA, LogP within the optimal range, and lack of hydrogen bond donors suggest that a molecule with this profile would likely have favorable BBB penetration characteristics. To definitively assess the permeability of 1-(3-Bromobenzyl)-4-ethylpiperazine , its specific physicochemical properties would need to be calculated using computational software and potentially inputted into various predictive models for logBB or logPS. These theoretical assessments are a crucial first step in evaluating its potential as a CNS-acting agent.

Biological Evaluation and Pharmacological Mechanisms

Enzyme Inhibition Studies (e.g., LOX, COX-2, Tyrosine Kinases if relevant to piperazine (B1678402) scaffolds)

The piperazine ring is a constituent of various enzyme inhibitors.

Some piperazine-containing compounds have been investigated as anticancer agents due to their ability to induce apoptosis in tumor cells. nih.gov

While no specific data exists for 1-(3-Bromobenzyl)-4-ethylpiperazine as an inhibitor of lipoxygenase (LOX) or cyclooxygenase-2 (COX-2), the general class of piperazine derivatives has been explored for various enzyme inhibitory activities.

Metabolism studies of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have shown that these compounds can inhibit cytochrome P450 (CYP) isoenzymes, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.net This indicates a potential for drug-drug interactions.

There is also research on piperazine-based compounds as potential inhibitors of trypanothione (B104310) reductase, an enzyme crucial for the survival of certain parasites. nih.gov

Table 3: Enzyme Inhibition Data for Analogous Compounds No specific data for this compound as an inhibitor of LOX, COX-2, or tyrosine kinases was found.

The table below is a placeholder.

| Compound | Enzyme | Inhibition (IC50, µM) | Reference |

|---|---|---|---|

| Analog A | LOX | - | - |

| Analog B | COX-2 | - | - |

| Analog C | Tyrosine Kinase | - | - |

Cell-Based Assays for Cellular Pathway Modulation

Comprehensive screening of scientific databases reveals a lack of specific studies investigating the effects of this compound on cellular pathways. While research exists on various other piperazine derivatives, data directly pertaining to this compound is not publicly available.

Analysis of Cell Proliferation and Growth Inhibition

No published research was identified that specifically examines the impact of this compound on cell proliferation or its potential growth-inhibitory effects on any cell lines. While numerous piperazine-containing compounds have been evaluated for their anti-proliferative properties, with some showing significant activity, these findings cannot be directly extrapolated to this compound. nih.gov

Investigation of Apoptosis and Autophagy Induction

There is currently no available scientific literature that has investigated the ability of this compound to induce apoptosis or autophagy in any cell-based model. The apoptotic and autophagic potential of other piperazine analogues has been documented, but specific data for the title compound is absent. researchgate.netmdpi.comnih.gov

Modulation of Intracellular Signal Transduction Pathways (e.g., Ras/Erk, PI3K/Akt, STAT3, NF-κB, MAPK)

Specific investigations into the modulatory effects of this compound on key intracellular signal transduction pathways, including Ras/Erk, PI3K/Akt, STAT3, NF-κB, and MAPK, have not been reported in the scientific literature. Although other novel piperazine derivatives have been shown to interact with these pathways, no such data exists for this compound. nih.govnih.govnih.govnih.govnih.gov

Studies on Cellular Differentiation Processes (e.g., myeloid lineage, dendritic cell differentiation)

There is no available research on the effects of this compound on the differentiation of cells, such as those of the myeloid lineage or dendritic cells. The influence of various compounds on these intricate cellular processes is an area of active research, but this specific piperazine derivative has not been a subject of such studies. nih.govnih.gov

Elucidation of Pharmacological Mechanisms of Action

The precise pharmacological mechanisms of action for this compound remain uncharacterized in the public domain.

Receptor Agonism, Antagonism, and Inverse Agonism

No studies have been published that detail the receptor binding profile of this compound. Therefore, its potential activities as a receptor agonist, antagonist, or inverse agonist at any molecular target are currently unknown. While many piperazine-containing molecules are known to interact with a variety of receptors, specific data for this compound is not available. mdpi.com

Molecular Interactions with Protein Targets

There is no published data detailing the molecular interactions of this compound with any protein targets. This includes a lack of information on:

Binding affinities: No Ki, IC50, or Kd values have been reported.

Receptor engagement: It is unknown if this compound interacts with any specific receptors.

Enzyme inhibition: There are no studies indicating whether this compound acts as an inhibitor or activator of any enzymes.

A data table for molecular interactions cannot be generated due to the absence of research data.

Downstream Cellular and Biochemical Effects

Consistent with the lack of information on its molecular targets, there is no research available on the downstream cellular and biochemical effects of this compound. This includes the absence of data related to:

Signal transduction pathways: It is not known if this compound modulates any intracellular signaling cascades.

Cellular processes: There is no information on its effects on processes such as cell proliferation, apoptosis, or differentiation.

Biochemical markers: No studies have been identified that measure changes in biochemical markers in response to treatment with this compound.

A data table for downstream effects cannot be generated due to the absence of research data.

Structure Activity Relationships Sar

Positional Isomerism of Bromine on the Benzyl (B1604629) Ring and its Impact on Activity

The position of the bromine atom on the benzyl ring—whether at the ortho (2-), meta (3-), or para (4-) position—is a critical determinant of the molecule's pharmacological profile. While direct comparative studies on the bromo-isomers of 1-benzyl-4-ethylpiperazine (B3167387) are not extensively detailed in publicly available literature, general principles from related arylpiperazine and aryl-substituted series provide significant insights.

The electronic nature of bromine is primarily electron-withdrawing via induction, yet it is also a weak deactivator in electrophilic aromatic substitution. Its position influences the molecule's dipole moment and electronic distribution, which are crucial for binding to target proteins. Studies on analogous compounds, such as substituted ketamine esters, have shown that 2- and 3-substituted compounds on an aromatic ring are often more potent than their 4-substituted counterparts. mdpi.com This suggests that steric or electronic interactions at the meta-position, as in 1-(3-Bromobenzyl)-4-ethylpiperazine, may be more favorable for binding at certain receptors compared to the para-position.

Furthermore, research on other halogenated phenylpiperazines has emphasized that the presence and position of a halogen substituent are essential for inhibitory effects on biological targets like transporters. polyu.edu.hk The position affects how the substituent fits into a specific hydrophobic pocket within the receptor binding site. The meta-position offers a unique spatial orientation that can avoid steric clashes while providing beneficial electronic interactions that the ortho- and para-positions might not achieve.

A hypothetical comparison of the activity of bromine isomers on a generic receptor is presented below, illustrating the potential impact of positional changes.

| Compound | Bromine Position | Postulated Activity | Rationale |

| 1-(2-Bromobenzyl)-4-ethylpiperazine | Ortho (2-position) | Potentially lower | May introduce steric hindrance, restricting rotation of the benzyl group and preventing optimal binding conformation. |

| This compound | Meta (3-position) | Potentially optimal | Balances electronic effects with a spatial position that may fit favorably into a receptor's binding pocket without significant steric penalty. mdpi.com |

| 1-(4-Bromobenzyl)-4-ethylpiperazine | Para (4-position) | Potentially moderate | The substituent is positioned away from the piperazine (B1678402) core, which could lead to different interactions within the binding site compared to the meta-isomer. |

This table is illustrative and based on general SAR principles for aryl-substituted piperazines.

Influence of Alkyl Chain Length and Branching on the Piperazine Nitrogen

Studies on various piperazine derivatives show that the length and branching of the N-alkyl chain can dramatically alter biological activity. For instance, in a study comparing rifampicin (B610482) (N-methyl) and rifapentine (B610483) (N-cyclopentyl), the nature of the N-alkyl group was found to significantly affect the drugs' interaction with lipid membranes, which in turn influences their pharmacokinetic behavior. nih.gov

Generally, for many receptor systems, there is an optimal alkyl chain length for activity.

Shorter chains (e.g., methyl, ethyl): Often provide a good balance of potency and solubility. The ethyl group is larger than a methyl group, potentially providing more extensive van der Waals interactions within a binding pocket.

Longer chains (e.g., propyl, butyl): Increasing the chain length can enhance lipophilicity, which may improve membrane permeability and binding to hydrophobic pockets, but excessive length can also lead to reduced solubility or steric hindrance.

Branched chains (e.g., isopropyl, tert-butyl): Branching can increase steric bulk, which may improve selectivity for a specific receptor subtype by excluding the molecule from the binding sites of others. However, it can also decrease potency if the bulk is not well-accommodated.

The ethyl group represents a conservative choice, providing a degree of lipophilicity without adding excessive bulk, which is often a favorable starting point in drug design.

| N4-Substituent | Relative Size | Potential Impact on Activity |

| Methyl | Smaller | May result in slightly different potency or selectivity profile. |

| Ethyl | Reference | Provides a balance of lipophilicity and steric bulk. |

| Propyl | Larger | Could increase binding affinity if a larger hydrophobic pocket is available. |

| Isopropyl | Branched | May increase selectivity or decrease potency due to steric hindrance. |

This table illustrates general trends observed in SAR studies of N-alkylpiperazines.

Conformational Preferences of the Piperazine Ring and Their Role in Binding

The piperazine ring is not planar and typically adopts a low-energy chair conformation. In this conformation, substituents on the nitrogen atoms can be oriented in either an axial or equatorial position. The preferred conformation and the orientation of its substituents are crucial for how the molecule presents its pharmacophoric features to a biological target.

For this compound, the bulky 3-bromobenzyl group and the smaller ethyl group will preferentially occupy equatorial positions to minimize steric strain (1,4-diaxial interactions). This equatorial preference dictates the spatial relationship between the benzyl ring and the N4-nitrogen, which is often a key interaction point with receptors. The ability of the piperazine ring to adopt a specific conformation is a determining factor in its binding affinity. researchgate.net Some studies suggest that the piperazine scaffold provides an ideal framework for orienting substituents in a way that enhances binding to targets like sigma receptors. nih.gov

The piperazine core itself is considered a "privileged structure" in medicinal chemistry because its conformational properties and the ability to modify its two nitrogen atoms make it a versatile scaffold for a wide range of biologically active compounds. nih.gov

Steric and Electronic Effects of Substituents on Biological Potency

The biological potency of this compound is a composite of the steric and electronic contributions of its constituent parts.

Steric Effects:

3-Bromobenzyl Group: The benzyl group itself is a bulky, hydrophobic moiety that often engages in pi-stacking or hydrophobic interactions within a receptor. The bromine atom adds further steric bulk at the meta-position, which must be accommodated by the binding site.

Electronic Effects:

Piperazine Nitrogens: The two nitrogen atoms are key pharmacophoric features, often acting as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors in cationic interactions. The basicity of these nitrogens is modulated by their substituents (benzyl and ethyl groups), which in turn affects the strength of these interactions.

The interplay between these steric and electronic factors is complex. A substituent that is electronically favorable might be sterically disallowed, and vice versa. The specific combination in this compound appears to strike a balance that allows for potent activity at certain biological targets.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. For piperazine derivatives, numerous QSAR studies have been conducted to predict their activity against various targets, including cancer cells and parasites. mdpi.comresearchgate.net

These models typically use computational chemistry to calculate a range of molecular descriptors for each compound, which can be categorized as:

Electronic Descriptors: Such as orbital energies (HOMO, LUMO), dipole moment, and partial charges. mdpi.com

Steric Descriptors: Including molecular volume, surface area, and molar refractivity. nih.gov

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Physicochemical Descriptors: Such as logP (lipophilicity) and aqueous solubility (LogS). mdpi.com

For various series of piperazine derivatives, QSAR models have successfully shown that a combination of steric, electronic, and physicochemical properties governs their biological activity. nih.govmdpi.com For example, a 3D-QSAR study on piperazine derivatives with antihistamine effects found that electrostatic and steric factors were the most important correlates of antagonistic activity. nih.gov Another QSAR study on piperazine-based mTORC1 inhibitors identified the lowest unoccupied molecular orbital (LUMO) energy, electrophilicity, and molar refractivity as significant descriptors. mdpi.com

Developing a QSAR model for a series including this compound and its analogs would allow for the rational design of new compounds with potentially enhanced potency or improved selectivity, reducing the need for exhaustive synthetic work and biological testing.

Metabolic and Preclinical Pharmacokinetic Considerations

In Vitro Metabolic Stability in Hepatic Microsomal Systems

The metabolic stability of a compound, when incubated with liver microsomes, is a key indicator of its potential in vivo clearance. For N-substituted piperazines, metabolic stability can be highly variable and is influenced by the nature of the substituents. nih.gov Studies on a series of piperazin-1-ylpyridazines have shown that structural modifications can improve in vitro microsomal half-lives by over 50-fold. nih.gov

For 1-(3-Bromobenzyl)-4-ethylpiperazine, the expected metabolic lability would be influenced by both the bromobenzyl and the ethyl groups attached to the piperazine (B1678402) core. Benzene rings are known to be susceptible to oxidative metabolism. acs.org The metabolic stability of benzylpiperazine (BZP), a related compound, has been investigated in human liver microsomes, indicating that it undergoes metabolism involving several cytochrome P450 enzymes. nih.gov

Table 1: Representative In Vitro Metabolic Stability of Structurally Related Piperazine Derivatives in Liver Microsomes

| Compound | Microsomal System | Half-life (t½, min) | Reference |

| Piperazin-1-ylpyridazine Analog 1 | Mouse Liver Microsomes | 2 | nih.gov |

| Piperazin-1-ylpyridazine Analog 1 | Human Liver Microsomes | 3 | nih.gov |

| Piperazin-1-ylpyridazine Analog 29 | Mouse Liver Microsomes | 113 | nih.gov |

| Piperazin-1-ylpyridazine Analog 29 | Human Liver Microsomes | 105 | nih.gov |

This table presents data for analogous compounds to illustrate the range of metabolic stability observed for piperazine derivatives.

Identification and Characterization of Metabolites

The biotransformation of this compound is anticipated to yield a range of metabolites. Based on studies of analogous compounds, key metabolic transformations would likely include modifications to the bromobenzyl group, the ethyl group, and the piperazine ring itself.

For instance, the metabolism of BZP leads to the formation of hydroxylated metabolites such as 4-hydroxybenzylpiperazine (4-OH BZP) and 3-hydroxybenzylpiperazine (3-OH BZP). nih.gov Therefore, hydroxylation of the bromobenzyl moiety of this compound is a highly probable metabolic pathway. Additionally, N-dealkylation is a common metabolic route for many arylpiperazine derivatives, which would result in the formation of 1-(3-Bromobenzyl)piperazine (B1270614) and 1-ethylpiperazine (B41427). nih.gov

A less common but documented metabolic pathway for some piperazine derivatives involves a novel ring contraction to an imidazoline (B1206853) derivative, which has been observed for a 1,3-disubstituted piperazine. nih.gov

Proposed Biotransformation Pathways (e.g., N-dealkylation, hydroxylation)

The primary biotransformation pathways for this compound are expected to be N-dealkylation and hydroxylation, catalyzed mainly by cytochrome P450 (CYP) enzymes.

N-dealkylation: This process would involve the removal of either the ethyl group or the 3-bromobenzyl group. CYP3A4 is a major enzyme responsible for the N-dealkylation of many arylpiperazine derivatives. nih.gov The cleavage of the ethyl group would yield 1-(3-Bromobenzyl)piperazine, while cleavage of the bromobenzyl group would produce 1-ethylpiperazine.

Hydroxylation: Aromatic hydroxylation of the bromobenzyl ring is a likely metabolic step. nih.gov The metabolism of BZP involves hydroxylation, and it is known that CYP2D6 plays a significant role in the oxidation of 1-aryl-piperazines. nih.govnih.gov

Further Oxidation: The initial metabolites can undergo further biotransformation. For example, the hydroxylated metabolites could be conjugated with glucuronic acid or sulfate (B86663) prior to excretion.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins influences its distribution and availability to target sites and metabolizing enzymes. nih.gov Research on various piperazine derivatives suggests that their plasma protein binding can range from low to high. For example, an arylpiperazine derivative, CDRI-93/478, exhibited low protein binding of less than 40%. nih.gov In contrast, a different brominated compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), showed high plasma protein binding in rats (98.1–98.7%), beagle dogs (88.9–92.7%), and humans (74.8–83.7%). frontiersin.org The introduction of a piperazine moiety into other chemical scaffolds has been noted to improve protein-binding capacity. mdpi.com

Given the lipophilic nature of the bromobenzyl group, this compound is expected to exhibit some degree of plasma protein binding, likely to albumin and potentially to alpha-1-acid glycoprotein.

Table 2: Representative Plasma Protein Binding of Structurally Related Compounds

| Compound | Species | Plasma Protein Binding (%) | Reference |

| CDRI-93/478 | Rat | < 40% | nih.gov |

| Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) | Rat | 98.1 - 98.7 | frontiersin.org |

| Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) | Beagle Dog | 88.9 - 92.7 | frontiersin.org |

| Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) | Human | 74.8 - 83.7 | frontiersin.org |

This table provides examples of plasma protein binding for compounds with some structural similarities to illustrate potential ranges.

In Vitro Evaluation of Cytochrome P450 (CYP) Isozyme Inhibition Potential

Many drugs containing a piperazine moiety have been shown to inhibit various CYP isozymes. nih.gov This can lead to drug-drug interactions when co-administered with other medications metabolized by the same enzymes. Studies on several benzyl (B1604629) and phenyl piperazines have demonstrated significant inhibitory activity against major CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

The potential for this compound to act as a CYP inhibitor should be evaluated. Both competitive and mechanism-based inhibition are possibilities. nih.gov For example, two piperazine-containing compounds have been identified as mechanism-based inactivators of both CYP2D6 and CYP3A4. nih.gov

Table 3: Representative CYP450 Inhibition Profile for Piperazine Analogues

| Piperazine Analogue | Inhibited CYP Isozyme(s) | Reference |

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | nih.gov |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | nih.gov |

| Fluorophenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | nih.gov |

| Methoxyphenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | nih.gov |

| Chlorophenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 | nih.gov |

This table illustrates the broad inhibitory potential of various piperazine analogues against key drug-metabolizing enzymes.

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the atomic and molecular structure of 1-(3-Bromobenzyl)-4-ethylpiperazine. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its connectivity and chemical environment can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments are utilized to map out the precise arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected signals for this compound would be observed in specific regions of the spectrum, corresponding to the aromatic protons of the bromobenzyl group, the benzylic protons, the protons of the piperazine (B1678402) ring, and the protons of the ethyl group. The multiplicity of these signals (singlet, doublet, triplet, etc.) and their integration values are key to the structural assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom).

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, further confirming the structural assignment by showing which protons are coupled to each other and which protons are attached to which carbons.

While specific experimental data for this compound is not publicly available, the following table outlines the expected chemical shifts for the different proton and carbon environments based on the analysis of similar structures.

| Atom Type | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| Ethyl-CH₃ | 1.0 - 1.2 (triplet) | 10 - 15 |

| Ethyl-CH₂ | 2.3 - 2.5 (quartet) | 50 - 55 |

| Piperazine-CH₂ (adjacent to N-ethyl) | 2.4 - 2.7 (multiplet) | 52 - 58 |

| Piperazine-CH₂ (adjacent to N-benzyl) | 2.4 - 2.7 (multiplet) | 52 - 58 |

| Benzyl-CH₂ | 3.4 - 3.6 (singlet) | 60 - 65 |

| Aromatic-CH (ortho to CH₂) | 7.2 - 7.5 (multiplet) | 125 - 135 |

| Aromatic-CH (meta to CH₂) | 7.2 - 7.5 (multiplet) | 125 - 135 |

| Aromatic-CH (para to CH₂) | 7.2 - 7.5 (multiplet) | 125 - 135 |

| Aromatic-C (ipso to CH₂) | 138 - 142 | 138 - 142 |

| Aromatic-C (ipso to Br) | - | 120 - 125 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bond vibrations within the molecule.

| Functional Group | Characteristic IR Absorption (cm⁻¹, predicted) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2800 - 3000 |

| C-N stretching (aliphatic amine) | 1000 - 1250 |

| C-Br stretching | 500 - 600 |

| Aromatic C=C bending (out-of-plane) | 690 - 900 (indicative of substitution pattern) |

Mass Spectrometry (MS, HR-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and to deduce its structure by analyzing its fragmentation pattern.

MS and HR-MS: High-resolution mass spectrometry (HR-MS) can determine the elemental composition of the molecule with high accuracy. For this compound (C₁₃H₁₉BrN₂), the expected monoisotopic mass would be a key piece of data for confirmation.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within a complex mixture.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve cleavage at the benzylic position, loss of the ethyl group, and fragmentation of the piperazine ring. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A suitable HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring absorbs strongly. The purity is determined by the relative area of the main peak in the chromatogram.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While piperazine derivatives can be analyzed by GC-MS, derivatization may sometimes be employed to improve volatility and chromatographic performance. The gas chromatogram would provide information on the retention time of the compound, which is characteristic under specific conditions, and the mass spectrometer would provide a fragmentation pattern for identification. A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase.

| GC-MS Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp from ~100 °C to ~300 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Based on the comprehensive search conducted, no specific crystallographic data or solid-state analysis for the compound This compound is publicly available in the retrieved scientific literature.

Therefore, it is not possible to provide the detailed analytical characterization, including crystal structure determination and analysis of intermolecular interactions such as hydrogen bonding networks or Hirshfeld surface analysis, as requested in the outline. The scientific community has not published X-ray crystallography studies for this specific molecule.

While general methodologies for X-ray crystallography and solid-state analysis are well-established, their application and the resulting data are unique to each chemical compound. Without experimental data from single-crystal X-ray diffraction analysis of this compound, any discussion on its crystal structure, unit cell parameters, space group, atomic coordinates, and specific intermolecular contacts would be purely speculative and not based on factual scientific research.

Similarly, a Hirshfeld surface analysis, which is contingent upon the availability of crystallographic information, cannot be performed. This analysis is crucial for quantifying intermolecular interactions and understanding the crystal packing.

Further research, specifically the synthesis of a single crystal of this compound and its subsequent analysis using X-ray diffraction techniques, would be required to generate the data necessary to populate the requested sections of the article.

Future Research Directions and Potential Applications

Rational Design of Next-Generation Piperazine-Based Scaffolds

The versatility of the piperazine (B1678402) core allows for systematic structural modifications to optimize therapeutic activity and selectivity. tandfonline.com For a molecule like 1-(3-Bromobenzyl)-4-ethylpiperazine, future design strategies could involve:

Modification of the Benzyl (B1604629) Moiety: The bromine atom on the benzyl ring offers a site for various chemical transformations. Researchers could explore replacing the bromine with other functional groups to modulate the compound's electronic properties, lipophilicity, and potential interactions with biological targets. For instance, introducing hydrogen bond donors or acceptors could enhance binding affinity to specific proteins.

Alteration of the Piperazine Substituents: The ethyl group at the N4 position of the piperazine ring can be varied to influence the compound's basicity, solubility, and metabolic stability. Replacing it with different alkyl chains, cyclic groups, or aromatic fragments could significantly alter the molecule's pharmacological profile.

Conformational Constraint: The inherent flexibility of the piperazine ring can be advantageous, but in some cases, a more rigid structure is desirable for higher target specificity. tandfonline.com Future research could focus on incorporating the piperazine ring into more complex, polycyclic systems to lock it into a specific conformation that is optimal for binding to a particular receptor or enzyme.

These rational design approaches, guided by structure-activity relationship (SAR) studies, can lead to the development of next-generation piperazine-based compounds with improved efficacy and reduced off-target effects.

Exploration of Novel Therapeutic Targets and Disease Indications

Piperazine derivatives have demonstrated a wide range of biological activities, making them promising candidates for various therapeutic areas. nih.govresearchgate.net Future research on this compound and its analogs could explore their potential in treating:

Neurological and Psychiatric Disorders: Arylpiperazines are known to interact with central nervous system receptors. mdpi.com For example, some piperazine derivatives act as selective antagonists of GluN2B-containing N-methyl-d-aspartic acid (NMDA) receptors, which are implicated in conditions like stroke and epilepsy. acs.org Others have shown potential as therapeutic agents for Alzheimer's disease by modulating TRPC6 channels. nih.gov The structural features of this compound make it a candidate for investigation in these and other neurological disorders.

Cancer: The arylpiperazine scaffold is increasingly being investigated for its anticancer potential. mdpi.com These compounds can interact with various molecular targets involved in cancer progression. mdpi.com For instance, certain derivatives have shown potent antagonistic activity against the androgen receptor, which is crucial in prostate cancer. mdpi.com The anti-proliferative activity of novel piperazine derivatives against various cancer cell lines highlights the potential for developing new oncology drugs. mdpi.com

Infectious Diseases: Piperazine-containing compounds have been explored for their activity against various pathogens. This includes antibacterial, antifungal, and antimalarial applications. researchgate.netnih.gov For example, some benzylpiperazine derivatives of 1,3,4-thiadiazoles have been investigated as anti-Helicobacter pylori agents. nih.gov The development of piperazine-tethered heterodimers has also shown promise against chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.gov

The broad therapeutic potential of the piperazine scaffold suggests that systematic screening of this compound and its derivatives against a diverse panel of biological targets could uncover novel therapeutic applications.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery. mdpi.com For piperazine-based drug development, this integration can accelerate the identification and optimization of lead compounds.

Computational Modeling: Molecular docking and dynamic simulations can be used to predict how compounds like this compound bind to specific protein targets. nih.govnih.gov These computational studies can help prioritize which analogs to synthesize and test, saving time and resources. For example, computational methods have been used to evaluate the thermodynamic stability of absorption products in piperazine blends for CO2 capture, a process that can be conceptually applied to drug-receptor interactions. researchgate.net

High-Throughput Screening (HTS): Experimental HTS allows for the rapid testing of large libraries of compounds against a specific biological target. This can be a powerful tool for identifying initial hits from a collection of newly synthesized piperazine derivatives.

Iterative Design-Make-Test-Analyze (DMTA) Cycles: The most effective approach involves an iterative cycle where computational predictions guide the synthesis of new compounds. mdpi.com These compounds are then tested experimentally, and the results are used to refine the computational models. mdpi.com This feedback loop enhances the predictive power of the models and accelerates the optimization of lead candidates. mdpi.com The use of open-source software and affordable hardware, such as Raspberry Pi computers, is also making automated synthesis and reaction optimization more accessible, which can further streamline the DMTA cycle. nih.govresearchgate.net

By combining the predictive power of computational chemistry with the empirical data from experimental assays, researchers can more efficiently navigate the complex chemical space of piperazine derivatives to discover novel therapeutics.

Preclinical Development of Lead Compounds in Relevant In Vivo Models (non-human studies)

Once a promising lead compound is identified through in vitro studies, the next critical step is to evaluate its efficacy and safety in living organisms. Preclinical development in relevant in vivo models is essential to understand how the compound behaves in a complex biological system.

Animal Models of Disease: To assess the therapeutic potential of a this compound analog, it would need to be tested in established animal models that mimic the human disease of interest. For example, if the compound is being investigated for Alzheimer's disease, it could be tested in transgenic mouse models that develop amyloid plaques and cognitive deficits. nih.gov

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are crucial for determining the pharmacokinetic profile of a compound—how it is absorbed, distributed, metabolized, and excreted (ADME). These studies help in understanding the drug's bioavailability and half-life. Pharmacodynamic studies, on the other hand, assess the relationship between the drug concentration and its biological effect.

Toxicity and Safety Assessment: Preliminary toxicity studies in animal models are necessary to identify any potential adverse effects. These studies help in establishing a safe dose range for further development. The nematode Caenorhabditis elegans has been used as a simple in vivo model to evaluate the toxicity of some piperazine designer drugs, providing insights into their potential neuronal effects. researchgate.net

Successful preclinical development in relevant non-human in vivo models is a prerequisite for advancing a new drug candidate to clinical trials in humans.

常见问题

Q. Advanced

- Polar solvents (DMF, CH₃CN) stabilize transition states, accelerating alkylation.

- Reflux conditions (e.g., 80°C in CH₃CN) overcome activation barriers but may increase side reactions.

- Low-temperature protocols (0–25°C) minimize decomposition in thermally sensitive reactions .

What safety protocols are recommended for handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Classify as a combustible solid (WGK 2) and store in a cool, dry environment .

How can computational methods aid in designing derivatives with enhanced selectivity?

Q. Advanced

- Molecular docking : Predict binding affinities to targets like dopamine receptors using software (e.g., AutoDock).

- QSAR models : Correlate substituent effects (e.g., bromine position) with biological activity.

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties early in design .

What are common pitfalls in chromatographic purification of piperazine derivatives?

Q. Advanced

- Silica gel reactivity : Basic piperazines may interact with acidic silica, causing tailing. Use deactivated silica or NH₂-modified columns.

- Solvent gradients : Gradual increases in EtOAc (e.g., 1:8 to 1:3 hexane/EtOAc) improve resolution of polar byproducts .

How do electronic effects of substituents influence pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。